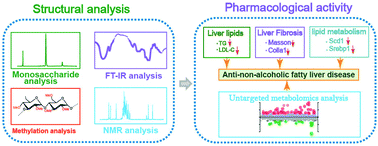Structural characterization and preventive effect on non-alcoholic fatty liver disease of oligosaccharides from Bletilla striata†
Food & Function Pub Date: 2022-04-07 DOI: 10.1039/D1FO03899K
Abstract
In this study, Bletilla striata polysaccharides were degraded into oligosaccharides. The structural features were analyzed by HPLC, HPLC-MS, FT-IR, and NMR spectroscopy. The results indicated that Bletilla striata oligosaccharides (BOs) were composed of mannose and glucose with a molar ratio of 5.2 : 1, and the main backbones of BOs contained (1→4)-linked-α-D-Man, (1→2)-linked-α-D-Man, and (1→2)-linked-α-D-Glc. By using a high-fat diet (HFD)-induced mouse model, we demonstrated that BOs had an improving effect on non-alcoholic fatty liver disease (NAFLD). Using the metabolomics assay, we found that BOs significantly regulated the hepatic metabolism of fatty acids, arachidonic acid, and other related metabolites in HFD-fed mice, accompanied by the reduction of lipid accumulation and fibrosis in liver tissues. In summary, BOs displayed high potential for the treatment of NAFLD as a functional food.


Recommended Literature
- [1] Peptide mass fingerprinting using isotopically encoded photo-crosslinking amino acids†
- [2] Inside front cover
- [3] 1D confined materials synthesized via a coating method for thermal catalysis and energy storage applications
- [4] Asymmetric synthesis of hetero-1,2,3,4,5-pentasubstituted ferrocenes†
- [5] Front cover
- [6] Dendrimer-like polymers: a new class of structurally precise dendrimers with macromolecular generations†
- [7] A selective reaction-based fluorescent probe for detecting cobalt in living cells†
- [8] The mechanism of metallic corrosion. A view suggested by Whitby's recent papers
- [9] Morphology-controllable fabrication of organic microcrystals by solid-phase reactions: revealing morphology-sensitive highly efficient phosphorescence and enhanced near-infrared absorption†
- [10] Dynamics and local ordering of pentachloronitrobenzene: a molecular-dynamics investigation†










